N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-(morpholin-4-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base to form the corresponding chloroacetamide derivative . This intermediate is further reacted with hydrazine derivatives to form the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide: Shares a similar sulfonamide structure and exhibits comparable biological activities.
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Another sulfonamide derivative with notable analgesic activity.
Uniqueness
N-[3-(morpholin-4-ylsulfonyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide stands out due to its unique combination of a sulfonamide group with a tetrahydropyridazine ring, which may confer distinct biological properties and enhance its efficacy as an antimicrobial and anticancer agent .
Properties
Molecular Formula |
C21H22N4O5S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O5S/c26-20-10-9-19(23-25(20)17-6-2-1-3-7-17)21(27)22-16-5-4-8-18(15-16)31(28,29)24-11-13-30-14-12-24/h1-8,15H,9-14H2,(H,22,27) |
InChI Key |
HNJUFCHKLAXUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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